molecular formula C23H23N5O2S B2910599 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide CAS No. 922027-17-6

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide

Cat. No.: B2910599
CAS No.: 922027-17-6
M. Wt: 433.53
InChI Key: VMAMLPFZFWAKFF-UHFFFAOYSA-N
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Description

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a benzyl substituent and a thioacetamide moiety, suggests significant pharmacological potential.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : Benzyl group at position 5 and a thioacetamide group at position 2.

This structural configuration may influence the compound's interaction with biological targets and its overall activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity. For instance, derivatives of this class have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of similar compounds in inducing apoptosis and inhibiting tumor growth in vivo .

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Apoptosis induction
Compound BLung Cancer20Cell cycle arrest
This compoundVariousTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been investigated extensively. Compounds in this class have been shown to inhibit key inflammatory pathways such as NF-kB and MAPK signaling. For example, one study demonstrated that certain pyrazolo derivatives significantly reduced pro-inflammatory cytokine production in LPS-stimulated macrophages .

CompoundInflammatory ModelIC50 (µM)Target Pathway
Compound CMacrophages25NF-kB
This compoundTBDTBD

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors or proteins that modulate cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives:

  • Study on Anticancer Activity : A recent investigation focused on a series of pyrazolo derivatives and their effects on breast cancer cells. The study found that certain modifications to the pyrazolo core enhanced anticancer activity significantly .
  • Inflammation Model Study : Another study evaluated the anti-inflammatory effects using an LPS-induced model in mice. Results indicated that specific pyrazolo derivatives reduced inflammation markers significantly .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c29-21(16-31-15-19-9-5-2-6-10-19)24-11-12-28-22-20(13-26-28)23(30)27(17-25-22)14-18-7-3-1-4-8-18/h1-10,13,17H,11-12,14-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMLPFZFWAKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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